![molecular formula C22H26N2O B14401990 N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine CAS No. 89707-34-6](/img/structure/B14401990.png)
N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine is a complex organic compound that falls under the category of amines This compound is characterized by the presence of an isoquinoline moiety attached to an ethoxy group, which is further linked to a diethylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine typically involves multiple steps:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative. This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde under acidic conditions to form the isoquinoline core.
Attachment of Ethoxy Group: The isoquinoline derivative is then reacted with an appropriate ethoxy-containing reagent, such as ethyl chloroformate, under basic conditions to introduce the ethoxy group.
Introduction of Diethylamine Group: The final step involves the nucleophilic substitution reaction where the ethoxy group is replaced by the diethylamine group using diethylamine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure product.
化学反应分析
Types of Reactions
N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-one.
Reduction: Formation of this compound.
Substitution: Formation of N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-halide.
科学研究应用
N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The isoquinoline moiety plays a crucial role in binding to the target sites, while the diethylamine group influences the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine
- N,N-Diethyl-2-{[1-(2-chlorophenyl)isoquinolin-3-yl]oxy}ethan-1-amine
- N,N-Diethyl-2-{[1-(2-methylphenyl)quinolin-3-yl]oxy}ethan-1-amine
Uniqueness
N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine is unique due to the presence of the isoquinoline moiety, which imparts specific binding properties and biological activity. The diethylamine group further enhances its solubility and pharmacokinetic profile, making it a valuable compound for various applications.
属性
CAS 编号 |
89707-34-6 |
|---|---|
分子式 |
C22H26N2O |
分子量 |
334.5 g/mol |
IUPAC 名称 |
N,N-diethyl-2-[1-(2-methylphenyl)isoquinolin-3-yl]oxyethanamine |
InChI |
InChI=1S/C22H26N2O/c1-4-24(5-2)14-15-25-21-16-18-11-7-9-13-20(18)22(23-21)19-12-8-6-10-17(19)3/h6-13,16H,4-5,14-15H2,1-3H3 |
InChI 键 |
PRWTYDJTHUGYGX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


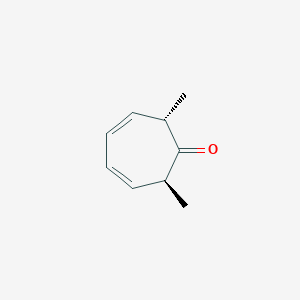
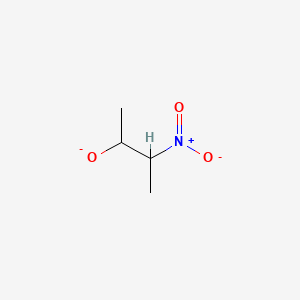
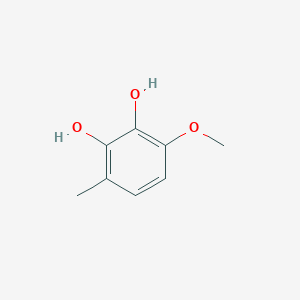
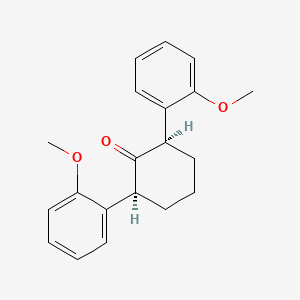
![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)

![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)

![2-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B14401969.png)
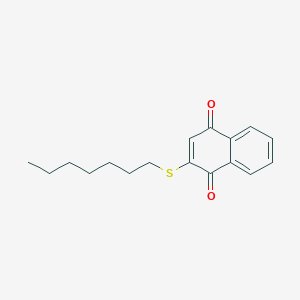

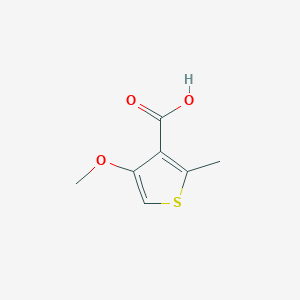

![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
